1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine is a heterocyclic compound that features a fused pyrrole and pyridazine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
The synthesis of 1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted hydrazine with a diketone can lead to the formation of the pyridazine ring, which can then be further modified to introduce the pyrrole ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: . Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine exerts its effects often involves interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinase enzymes, which play a role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine include other pyrrolo[2,3-d]pyridazine derivatives and related heterocyclic compounds such as imidazoles and indoles . What sets this compound apart is its unique combination of structural features that confer specific biological activities and chemical reactivity .
Properties
CAS No. |
104739-25-5 |
---|---|
Molecular Formula |
C19H17N3 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-methyl-4,7-diphenyl-2,3-dihydropyrrolo[2,3-d]pyridazine |
InChI |
InChI=1S/C19H17N3/c1-22-13-12-16-17(14-8-4-2-5-9-14)20-21-18(19(16)22)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI Key |
HXXRXCQTPOYUBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C(=NN=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.